![molecular formula C12H13NO2 B2919991 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one CAS No. 1309976-09-7](/img/structure/B2919991.png)
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one” are not available, there are general methods for synthesizing quinolin-2-one derivatives . These methods involve various synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Antioxidant Applications
Ethoxyquin, a compound structurally similar to 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one, has been widely studied for its antioxidant properties, particularly in animal feed to protect against lipid peroxidation. Research has focused on its safety, metabolism, and oxidation, revealing both its beneficial antioxidant effects and potential concerns regarding toxicity (Blaszczyk, Augustyniak, & Skolimowski, 2013; Kumar et al., 2007).
Cytotoxicity and Genotoxicity
The cytotoxic and genotoxic effects of Ethoxyquin have been evaluated, highlighting potential harmful effects in both animals and humans exposed to the compound, further emphasizing the need for careful consideration of its use and the exploration of its mechanisms of action (Blaszczyk & Skolimowski, 2015).
Inhibition of Tubulin Polymerization
Compounds related to this compound have been studied for their ability to inhibit tubulin polymerization, a key process in cell division. This research suggests potential applications in the development of new cytostatic agents for cancer therapy, emphasizing the importance of the methoxy substitution for biological activity (Gastpar et al., 1998).
Mitochondrial Respiratory Chain Inhibition
Ethoxyquin has been shown to inhibit the mitochondrial respiratory chain, specifically affecting NADH dehydrogenase. This inhibition could have implications for understanding the compound's effects on cellular energy metabolism and potential toxicological impacts (Reyes et al., 1995).
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial properties. For instance, quinolone and furoquinoline compounds, which share structural similarities, have been synthesized and assessed for their antibacterial activity, providing insights into the potential development of new antibacterial agents (Bailey et al., 1984; Sanchez et al., 1995).
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities . For instance, some quinoline derivatives have been found to be selective antagonists at the glycine site of the NMDA receptor .
Mode of Action
For example, some quinoline derivatives have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit p38 MAP kinase, causing cytotoxic activities .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
properties
IUPAC Name |
3-ethyl-6-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTIBWIBYJNORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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